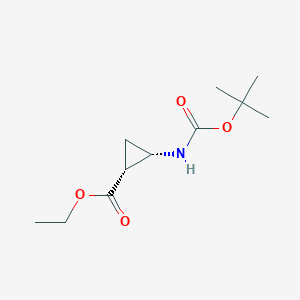

cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate

Description

cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate is a cyclopropane-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and an ethyl ester functional group. Its stereochemistry (cis configuration) is critical for applications in medicinal chemistry and organic synthesis, particularly in peptide mimetics and constrained analogs. The Boc group enhances stability during synthetic processes, while the ethyl ester contributes to lipophilicity, influencing solubility and bioavailability.

Key physicochemical properties (extrapolated from analogous structures in ):

- Molecular formula: C₁₁H₁₉NO₄ (estimated, based on ethyl ester substitution).

- Molecular weight: ~229.28 g/mol.

- LogP (octanol-water): ~1.8 (predicted, higher than the carboxylic acid analog due to the ethyl ester).

- Solubility: Moderate in organic solvents (e.g., THF, DCM) but low in aqueous media.

Properties

IUPAC Name |

ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8(7)12-10(14)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCFOWMOJLYSPS-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate is a cyclopropane-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring with a tert-butoxycarbonyl (Boc) protected amino group and an ethyl ester functional group. Its chemical formula is CHNO, and it exhibits properties typical of cyclopropane derivatives, such as strain-induced reactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes and signaling.

- Modulation of Receptor Activity : It may interact with various receptors, altering their activity and influencing downstream signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, potentially making it useful in treating infections.

Biological Activity Data

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme inhibition | Modulation of metabolic pathways | |

| Antifungal | Disruption of fungal cell membranes |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Enzyme Inhibition Study : Research focusing on the inhibition of specific enzymes revealed that this compound effectively reduced enzymatic activity by over 50% in vitro. This highlights its potential application in metabolic disorders where enzyme modulation is beneficial.

- Antifungal Activity Assessment : In another study, the compound demonstrated antifungal properties against Candida species, with a minimum inhibitory concentration (MIC) comparable to established antifungal agents. This finding supports further exploration into its use in antifungal therapies.

Research Findings

Recent investigations have highlighted the following key findings regarding the biological activity of this compound:

- Synthesis and Characterization : The compound has been synthesized using efficient methodologies that ensure high yields and purity, facilitating further biological testing.

- Structure-Activity Relationship (SAR) : Variations in substituents on the cyclopropane ring have been studied to optimize biological activity, revealing that specific modifications enhance antimicrobial efficacy.

- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, warranting further clinical evaluation.

Scientific Research Applications

Medicinal Chemistry Applications

cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its cyclopropane structure is crucial for enhancing biological activity and selectivity in drug design.

- Chiral Cyclopropane Amino Acids : The compound is instrumental in the synthesis of chiral cyclopropane amino acids, which are key components in the development of peptide-based drugs. The unique stereochemistry of cyclopropanes allows for the creation of conformationally constrained amino acids that can improve the efficacy and specificity of therapeutic agents .

- Bioisosteric Replacements : Cyclopropane derivatives are often used as bioisosteres for larger and more complex structures. The incorporation of this compound into drug candidates can enhance their pharmacokinetic properties while maintaining or improving their biological activity .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods, highlighting its synthetic versatility:

- Asymmetric Synthesis : Recent advancements have been made in asymmetric cyclopropanation reactions using chiral catalysts, such as rhodium complexes. These methods allow for the selective formation of cis-configured cyclopropanes, which are essential for producing enantiomerically pure compounds .

- Biocatalytic Approaches : Engineered enzymes have been developed to facilitate the cyclopropanation process, providing an environmentally friendly alternative to traditional synthetic routes. These biocatalysts can achieve high selectivity and yield, making them suitable for large-scale applications .

Case Studies

Several studies have demonstrated the practical applications of this compound in drug development:

- Synthesis of Antidepressants : Research has shown that derivatives of this compound can be utilized in synthesizing antidepressants like Tranylcypromine. The cyclopropane moiety contributes to the drug's ability to inhibit monoamine oxidase, enhancing its therapeutic effects .

- Development of Anticancer Agents : The compound has also been explored in the context of anticancer drug design. Its structural properties allow for modifications that can target specific cancer pathways, thereby improving treatment outcomes .

Summary Table of Applications

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate, differing in substituents or functional groups:

Key Findings :

- Ethyl vs. Methyl Ester : The ethyl ester (target compound) exhibits greater lipophilicity (LogP ~1.8) compared to the methyl analog (LogP ~1.2), favoring membrane permeability but reducing water solubility.

- Boc Protection: The Boc group in the target compound prevents unwanted side reactions (e.g., nucleophilic attack on the amino group), unlike the unprotected analog (Ethyl 2-amino-cyclopropanecarboxylate), which requires inert conditions.

- Carboxylic Acid vs. Ester: 1-(Boc-Amino)cyclopropanecarboxylic acid (CAS 88950-64-5) is more polar (TPSA ~75 Ų vs. ~60 Ų for esters), making it suitable for solid-phase peptide synthesis.

Comparison :

- Boc deprotection (e.g., using TFA) is consistent across analogs but must account for ester stability.

Preparation Methods

Cyclopropane Ring Construction

The synthesis of cis-Ethyl 2-(boc-amino)cyclopropanecarboxylate typically begins with the formation of the cyclopropane ring bearing an ester functionality.

Starting Material: Commercially available ethyl cyanoacetate is commonly used as a precursor to introduce the ethyl ester and a reactive cyano group for further transformations.

Cyclopropanation Reaction: Reaction of ethyl cyanoacetate with 1,2-dibromoethane under basic conditions leads to the formation of a functionalized cyclopropane derivative through a double C–C bond formation in a single step. This step efficiently constructs the cyclopropane ring with the ester group attached (Step i, Scheme 1 in).

Yield and Conditions: This cyclopropanation proceeds well with good yields, though exact numerical yields vary depending on reaction optimization.

Functional Group Transformations

Following cyclopropane ring formation, the cyano group is selectively reduced to an amine, which is then protected with a Boc group to avoid side reactions in subsequent steps.

Selective Reduction: The cyano group of the cyclopropane cyanoester is reduced to the corresponding primary amine using mild reducing agents (Step ii, Scheme 1 in).

Michael Addition and N-Protection: The amine undergoes Michael addition to methyl acrylate, followed by N-protection with a Boc group to yield the diester intermediate (Steps iii and iv, Scheme 1 in).

Purpose of Boc Protection: The Boc group protects the amino functionality, preventing its participation in undesired side reactions during cyclization and other transformations.

Intramolecular Cyclization and Decarboxylation

Dieckmann Cyclization: A base-mediated intramolecular Dieckmann condensation of the diester intermediate forms a piperidin-4-one ester, a key cyclic intermediate (Step v, Scheme 1 in).

Decarboxylation: The piperidin-4-one ester undergoes decarboxylation under Krapcho conditions to afford the desired cyclopropane-containing intermediate (Step vi, Scheme 1 in).

Reductive Amination and Final Boc Protection

Reductive Amination: The ketone group in the intermediate is subjected to reductive amination to introduce the amino substituent on the cyclopropane ring (Step vii, Scheme 1 in).

Final Boc Protection: The newly formed amine is again protected with a Boc group to yield the Boc-protected amino cyclopropane ester (Step viii, Scheme 1 in).

Deprotection (if needed): Deprotection of the secondary amine can be performed to yield the free amine intermediate for further use (Step ix, Scheme 1 in).

Alternative Cyclopropanation Strategies

Asymmetric Cyclopropanation: For stereoselective synthesis, cyclopropanation of vinyl precursors with tert-butyl diazoacetate under catalytic conditions can yield cyclopropane esters with controlled stereochemistry, followed by Boc protection and further functionalization ().

Challenges: Attempts to introduce cyclopropyl groups α to piperidine carbonyls using alkylation with 2-chloroethyl dimethyl sulfonium iodide or 1,2-dibromoethane with various bases showed limited success, prompting alternative synthetic strategies ().

Experimental Data Summary Table

| Step No. | Transformation | Reagents/Conditions | Key Intermediate/Product | Notes/Yield (if available) |

|---|---|---|---|---|

| i | Cyclopropanation | Ethyl cyanoacetate + 1,2-dibromoethane, base | Functionalized cyclopropane cyanoester (1) | Efficient C–C bond formation in one step |

| ii | Selective reduction of cyano | Mild reducing agent | Cyclopropane amine (2) | Selective conversion of CN to NH2 |

| iii | Michael addition | Methyl acrylate | Michael adduct | Prepares for N-protection |

| iv | N-Boc protection | Boc anhydride or equivalent | Boc-protected diester (4) | Prevents NH participation in further steps |

| v | Dieckmann cyclization | Base-mediated intramolecular cyclization | Piperidin-4-one ester (5) | Key cyclic intermediate |

| vi | Decarboxylation | Krapcho conditions | Decarboxylated intermediate (6) | Removes carboxyl group |

| vii | Reductive amination | Reducing agent + amine source | Aminated intermediate (7) | Introduces amino substituent |

| viii | Boc protection | Boc anhydride | Boc-protected amine (8) | Final protection step |

| ix | Deprotection (optional) | Acidic conditions (e.g., HCl in dioxane) | Free amine intermediate (9) | For further synthetic applications |

Notes on Stereochemistry and Purity

The cis-configuration of the ethyl 2-(boc-amino)cyclopropanecarboxylate is controlled by the choice of cyclopropanation method and subsequent stereoselective transformations.

Purity and stereochemical integrity are typically confirmed by NMR, HPLC, and chiral chromatography, though specific data depend on the synthetic route and scale (,).

Summary and Research Findings

The preparation of this compound involves constructing a cyclopropane ring bearing an ester and an amino group protected by Boc.

Multi-step synthesis includes cyclopropanation, selective reduction, Michael addition, Boc protection, cyclization, decarboxylation, and reductive amination.

Challenges in direct cyclopropylation on piperidine rings have led to alternative strategies focusing on cyclopropane ring construction first, followed by functional group manipulation.

The synthetic routes are supported by literature precedent with yields and conditions optimized for laboratory-scale synthesis (,).

Q & A

Q. What are the key synthetic routes for preparing cis-Ethyl 2-(Boc-amino)cyclopropanecarboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., ethyl acrylate derivatives) followed by Boc-protection of the amine. A common approach is the use of transition-metal catalysts (e.g., rhodium or copper) to control cyclopropane ring formation. For example, cyclopropanation via carbene transfer reactions requires precise temperature control (−20°C to 25°C) and anhydrous solvents (e.g., dichloromethane) to minimize side reactions . Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under nitrogen atmosphere . Stereochemical outcomes (cis vs. trans) depend on the catalyst’s chiral ligands and reaction kinetics .

Q. How can researchers confirm the stereochemical configuration of the cyclopropane ring and Boc-protected amine?

- Methodological Answer :

- NMR Spectroscopy : Compare coupling constants (J values) between cyclopropane protons. For cis-isomers, vicinal coupling constants (Jvic) range from 4–6 Hz, while trans-isomers exhibit Jvic ≈ 8–10 Hz .

- X-ray Crystallography : Definitive confirmation of stereochemistry requires single-crystal X-ray analysis. For example, a derivative with a phenyl-substituted cyclopropane (CAS 6142-64-9) was resolved using this method .

- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., amylose or cellulose derivatives) to verify optical purity (>98% ee) .

Advanced Research Topics

Q. What strategies address low yields in cyclopropanation reactions during large-scale synthesis?

- Methodological Answer :

- Catalyst Optimization : Use chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) to enhance enantioselectivity and yield (up to 90% ee reported in similar cyclopropane systems) .

- Solvent Screening : Polar aprotic solvents (e.g., THF) improve carbene stability, while additives like molecular sieves reduce side reactions from moisture .

- Flow Chemistry : Continuous flow reactors minimize batch variability and improve heat dissipation, critical for exothermic cyclopropanation steps .

Q. How do researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 09 with B3LYP/6-31G* basis set). Discrepancies often arise from solvent effects or conformational flexibility .

- Dynamic NMR : For flexible substituents (e.g., ethyl ester), variable-temperature NMR can reveal rotational barriers and validate computational models .

Q. What are the applications of this compound in medicinal chemistry, particularly in prodrug design?

- Methodological Answer :

- Prodrug Activation : The Boc group is enzymatically cleaved in vivo, releasing the active amine. For example, cyclopropane-based prodrugs of T-type calcium channel inhibitors (e.g., NNC 55-0396 analogs) use this mechanism .

- Structure-Activity Relationship (SAR) : Modify the cyclopropane ring’s substituents to tune lipophilicity (logP) and bioavailability. Ethyl esters are preferred for membrane permeability over methyl esters .

Ethical and Reporting Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.